molecular formula C17H21NO3 B6631612 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B6631612
M. Wt: 287.35 g/mol
InChI Key: KYGSXVSODFEJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, also known as PBF-509, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses in the body.

Mechanism of Action

5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid exerts its effects by selectively blocking the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking this receptor, 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can modulate the release of various neurotransmitters and neuropeptides, leading to changes in pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of anxiety-like behavior, and the attenuation of stress responses. These effects are thought to be mediated by the selective blockade of the nociceptin/orphanin FQ receptor and the subsequent modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor, which allows for precise modulation of this system without affecting other receptors or signaling pathways. However, one of the limitations of using 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, including the investigation of its effects on other physiological systems, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid and its potential interactions with other signaling pathways in the body.
In conclusion, 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is a promising compound that has been extensively studied for its potential applications in scientific research. Its selective blockade of the nociceptin/orphanin FQ receptor makes it a valuable tool for investigating the role of this system in pain modulation, anxiety, and stress responses. Further research is needed to fully understand the biochemical and physiological effects of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the most commonly used methods for synthesizing 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is the solid-phase peptide synthesis (SPPS) technique, which involves the stepwise assembly of the peptide chain on a solid support.

Scientific Research Applications

5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the main areas of research involving 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is the investigation of the nociceptin/orphanin FQ system and its role in pain modulation and stress responses.

properties

IUPAC Name

5-[(3-propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-3-12-6-7-18(10-12)11-13-4-5-15-14(8-13)9-16(21-15)17(19)20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGSXVSODFEJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

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